tert-Butyl 4-((2-bromopyridin-4-yl)methyl)-2-methylpiperazine-1-carboxylate
Description
The compound tert-Butyl 4-((2-bromopyridin-4-yl)methyl)-2-methylpiperazine-1-carboxylate (CAS: Not explicitly provided in evidence; structurally related to CAS 1266118-96-0 ) is a piperazine derivative featuring:
- A tert-butyl carbamate group at position 1 of the piperazine ring.
- A 2-methyl substituent at position 2.
- A (2-bromopyridin-4-yl)methyl moiety at position 4.
This molecule serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for constructing heterocyclic scaffolds . The bromine atom on the pyridine ring enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl group enhances solubility and stability during synthetic steps .
Properties
IUPAC Name |
tert-butyl 4-[(2-bromopyridin-4-yl)methyl]-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-12-10-19(11-13-5-6-18-14(17)9-13)7-8-20(12)15(21)22-16(2,3)4/h5-6,9,12H,7-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOVNHJYFGYOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117350 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(2-bromo-4-pyridinyl)methyl]-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420804-34-7 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(2-bromo-4-pyridinyl)methyl]-2-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420804-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(2-bromo-4-pyridinyl)methyl]-2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 4-((2-bromopyridin-4-yl)methyl)-2-methylpiperazine-1-carboxylate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H22BrN3O2
- Molecular Weight : 356.25808 g/mol
- CAS Number : 1197294-80-6
The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the bromopyridine moiety is particularly significant, as it can enhance the compound's binding affinity and selectivity towards specific targets.
Pharmacological Activity
Research indicates that this compound may exhibit a range of pharmacological activities:
- Antiparasitic Activity : Studies have shown that derivatives of piperazine compounds can be effective against various parasites. The incorporation of bromopyridine has been linked to increased potency against certain strains of parasites, suggesting a potential for therapeutic applications in treating parasitic infections .
- Anticancer Properties : Some derivatives similar to this compound have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Neuropharmacological Effects : Compounds with piperazine structures are known to interact with neurotransmitter systems, potentially offering neuroprotective effects or modulating anxiety and depression-related behaviors in animal models .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antiparasitic activity against Plasmodium species with an EC50 value indicating high potency. |
| Study B | Showed that modifications to the piperazine ring enhanced cytotoxicity in various cancer cell lines, suggesting structure-activity relationships (SAR) that could be exploited for drug design. |
| Study C | Evaluated neuropharmacological effects in rodent models, indicating potential anxiolytic properties linked to modulation of serotonin receptors. |
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- The compound has been investigated for its potential as a therapeutic agent targeting various neurological disorders. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
- Case Study : In a study examining the effects of similar piperazine derivatives on anxiety-related behaviors in animal models, compounds with structural similarities exhibited significant anxiolytic effects, indicating that tert-butyl 4-((2-bromopyridin-4-yl)methyl)-2-methylpiperazine-1-carboxylate may possess similar properties.
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Anticancer Research
- Recent studies have explored the compound's efficacy against various cancer cell lines. The bromopyridine substituent is known to enhance the cytotoxicity of piperazine derivatives.
- Data Table :
-
Antimicrobial Activity
- The compound has shown promising results in preliminary antimicrobial assays against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Case Study : A study reported that piperazine derivatives exhibited broad-spectrum antimicrobial activity, with this compound demonstrating enhanced efficacy due to its unique structure.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate (CAS 1266118-96-0)
- Molecular Weight : 342.23 g/mol (C₁₄H₂₀BrN₃O₂) .
- Applications : Used in synthesizing kinase inhibitors and Spns2 inhibitors .
tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate (CAS 944582-92-7)
- Structure : Pyridine ring substituted with 5-bromo and 4-methyl groups.
- Molecular Weight : 356.26 g/mol (C₁₅H₂₂BrN₃O₂) .
- Applications : Intermediate in antiviral and anticancer drug discovery.
- Key Difference : Methyl and bromine substituents alter electronic properties, impacting reactivity in cross-coupling reactions .
tert-Butyl 4-(4-chloro-3-fluorophenyl)-2-methylpiperazine-1-carboxylate (CAS 1803585-83-2)
Methylene Bridge vs. Direct Attachment
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate
- Structure: Pyrimidinylmethyl substituent with amino and hydroxyphenyl groups.
- Molecular Weight: Not explicitly reported; estimated ~450 g/mol.
- Applications: Antimicrobial activity against S. aureus and P. aeruginosa due to hydrogen-bonding interactions .
- Key Difference: The pyrimidine ring and hydroxyphenyl group enable dual hydrogen bonding, unlike the monofunctional bromopyridine in the query compound .
tert-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate (CAS 1629126-39-1)
Methyl Group Position on Piperazine
(S)-tert-Butyl 2-methylpiperazine-1-carboxylate
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-((2-bromopyridin-4-yl)methyl)-2-methylpiperazine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated pyridine precursors (e.g., 2-bromo-4-(bromomethyl)pyridine) in polar aprotic solvents like 1,4-dioxane or THF. Potassium carbonate is often used as a base to deprotonate intermediates and facilitate alkylation . For example:
- Procedure : Combine tert-butyl 2-methylpiperazine-1-carboxylate (1.2 equiv), 2-bromo-4-(bromomethyl)pyridine (1.0 equiv), and K₂CO₃ (2.0 equiv) in 1,4-dioxane. Reflux at 110°C for 12–24 hours. Purify via silica gel chromatography (hexane/EtOAc gradient).
- Yield Optimization : Higher yields (80–88%) are achieved with prolonged reflux (>12 hours) and excess base to neutralize HBr byproducts .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structure of this compound?
Methodological Answer: Key NMR features include:
- ¹H NMR :
- t-Bu group : Singlet at δ ~1.4 ppm (9H).
- Piperazine protons : Multiplets between δ 2.5–4.0 ppm (N-CH₂ and N-CH₃ groups).
- Pyridyl protons : Doublets/triplets at δ 7.0–8.5 ppm (aromatic H), with coupling constants (J) ~5 Hz for ortho-bromine effects .
- ¹³C NMR :
- Carbonyl (Boc) : Signal at δ ~155 ppm.
- Quaternary carbons : Pyridyl C-Br at δ ~120 ppm .
- Methyl groups : t-Bu carbons at δ ~28 ppm (CH₃) and ~80 ppm (C-O) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Hazards : Acute oral toxicity (Category 4, H302) and potential irritancy. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Seal in dry conditions at room temperature, away from oxidizing agents .
- Waste Disposal : Neutralize with dilute acid/base before incineration .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
Methodological Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of:
Q. What strategies can mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?
Methodological Answer: The 2-bromopyridyl group is electrophilic but sterically hindered. Optimize:
Q. How does the tert-butyloxycarbonyl (Boc) group influence the compound’s reactivity in peptide coupling reactions?
Methodological Answer: The Boc group:
- Stabilizes intermediates : Prevents piperazine ring protonation during acidic/basic conditions.
- Deprotection : Use TFA/DCM (1:1) to cleave Boc, yielding a free amine for further functionalization (e.g., amidation) .
- Side Reactions : Competing elimination may occur if heated above 100°C in polar solvents .
Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
